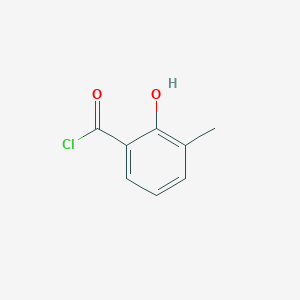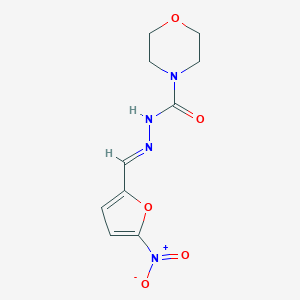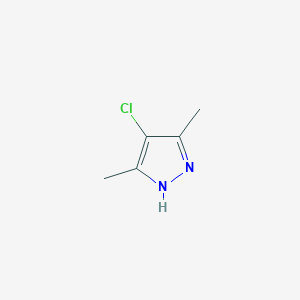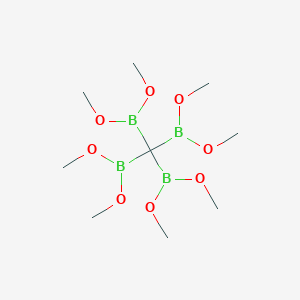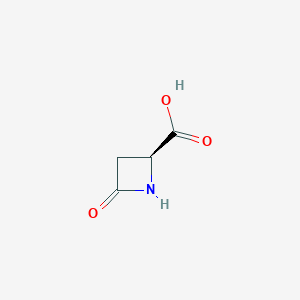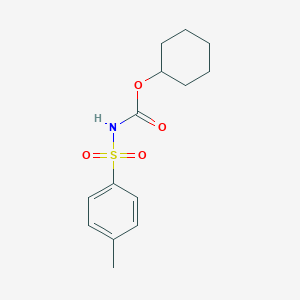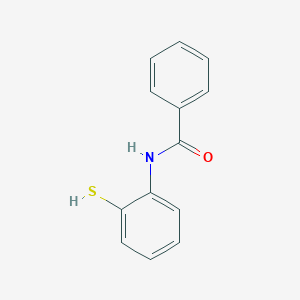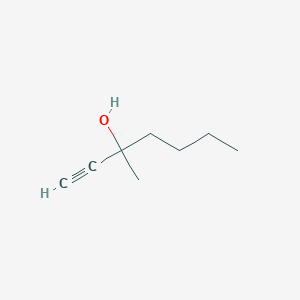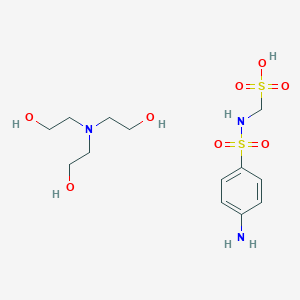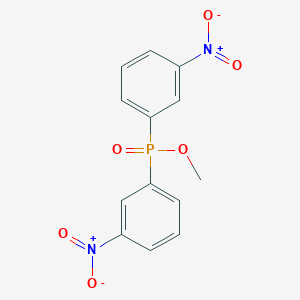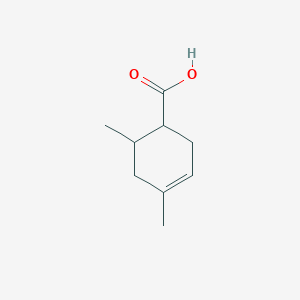
4,6-Dimethylcyclohex-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethylcyclohex-3-ene-1-carboxylic acid is a cyclic organic compound that has been the subject of considerable scientific research in recent years. This compound has been found to have a wide range of potential applications in various fields, including medicine, agriculture, and materials science. In
Aplicaciones Científicas De Investigación
4,6-Dimethylcyclohex-3-ene-1-carboxylic acid has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In agriculture, 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid has been shown to have insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, this compound has been found to have potential applications in the development of new polymers and other materials.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Additionally, 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid has been found to bind to certain receptors in the body, including the vanilloid receptor, which is involved in the perception of pain.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid are complex and varied. This compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. Additionally, 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid has been found to have insecticidal properties, making it a potential candidate for the development of new pesticides. This compound has also been found to have potential applications in the development of new polymers and other materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been found to have a wide range of potential applications in various fields, making it a versatile research tool. However, there are also limitations to using this compound in lab experiments. For example, the mechanism of action of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid. One area of research could focus on the development of new pain medications based on the anti-inflammatory and analgesic properties of this compound. Another area of research could focus on the development of new pesticides based on the insecticidal properties of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid. Additionally, this compound could be further studied for its potential applications in materials science, including the development of new polymers and other materials. Further research could also be conducted to better understand the mechanism of action of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid and its potential interactions with other compounds in the body.
Métodos De Síntesis
The synthesis of 4,6-Dimethylcyclohex-3-ene-1-carboxylic acid can be achieved through several methods. One of the most commonly used methods involves the reaction of 3,5-dimethylphenol with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to a series of reactions, including hydrogenation and decarboxylation, to yield the final product.
Propiedades
Número CAS |
16695-88-8 |
|---|---|
Nombre del producto |
4,6-Dimethylcyclohex-3-ene-1-carboxylic acid |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
4,6-dimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-8(9(10)11)7(2)5-6/h3,7-8H,4-5H2,1-2H3,(H,10,11) |
Clave InChI |
DNMIFTCCOZVSBU-UHFFFAOYSA-N |
SMILES |
CC1CC(=CCC1C(=O)O)C |
SMILES canónico |
CC1CC(=CCC1C(=O)O)C |
Sinónimos |
3-Cyclohexene-1-carboxylic acid, 4,6-dimethyl- (8CI,9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



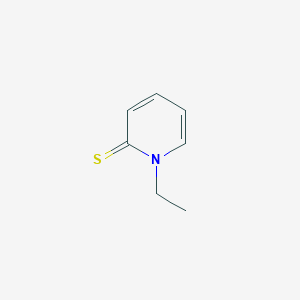
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
